
6-Nitroquinoléine-2-carbaldéhyde
Vue d'ensemble
Description
6-Nitroquinoline-2-carbaldehyde is a chemical compound belonging to the quinoline family, characterized by a quinoline ring substituted with a nitro group at the sixth position and an aldehyde group at the second position
Applications De Recherche Scientifique
6-Nitroquinoline-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Orientations Futures
Mécanisme D'action
Target of Action
Nitroquinoline compounds are often used in medicinal chemistry due to their versatile applications . They are known to have enhanced binding affinity to their targets, which can lead to improved pharmacokinetic profiles of parent drugs .
Mode of Action
The mode of action of nitroquinoline compounds can vary depending on the specific compound and its targets. For example, some nitroquinoline compounds have been found to inhibit type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis .
Biochemical Pathways
Nitroquinoline compounds can affect various biochemical pathways. For instance, they can inhibit the activity of certain enzymes, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetics of nitroquinoline compounds can also vary. Some compounds have been found to have improved pharmacokinetic profiles when a nitro group is incorporated into the lead compounds .
Result of Action
The result of action can depend on the specific nitroquinoline compound and its targets. Some compounds have shown antitumor activity by inhibiting proteins involved in angiogenesis .
Analyse Biochimique
Biochemical Properties
Quinoline derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative .
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 6-Nitroquinoline-2-carbaldehyde at different dosages in animal models have not been reported. Studies on quinoline derivatives suggest that these compounds can have varying effects at different dosages , but specific data for 6-Nitroquinoline-2-carbaldehyde is currently lacking.
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
Information on how 6-Nitroquinoline-2-carbaldehyde is transported and distributed within cells and tissues is currently unavailable. Quinoline derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Quinoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-2-carbaldehyde typically involves the nitration of quinoline derivatives followed by formylation. One common method includes the nitration of quinoline to produce 6-nitroquinoline, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the second position. The Vilsmeier reagent is prepared by reacting thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide .
Industrial Production Methods: Industrial production of 6-Nitroquinoline-2-carbaldehyde follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the position adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 6-Nitroquinoline-2-carboxylic acid.
Reduction: 6-Aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
6-Nitroquinoline: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
2-Quinolinecarboxaldehyde: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Aminoquinoline-2-carbaldehyde: Formed by the reduction of 6-Nitroquinoline-2-carbaldehyde, with distinct biological properties.
Uniqueness: 6-Nitroquinoline-2-carbaldehyde’s combination of a nitro group and an aldehyde group provides unique reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .
Propriétés
IUPAC Name |
6-nitroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUDHYSDNNTOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405702 | |
| Record name | 6-nitroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59500-67-3 | |
| Record name | 6-nitroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

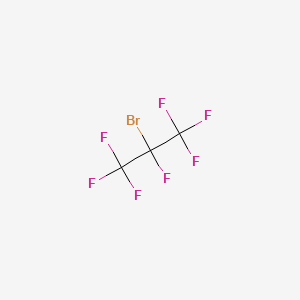
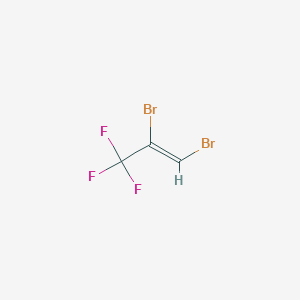
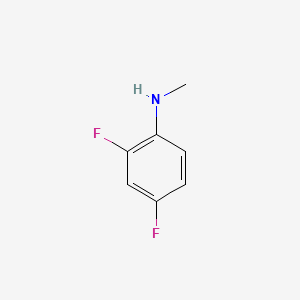
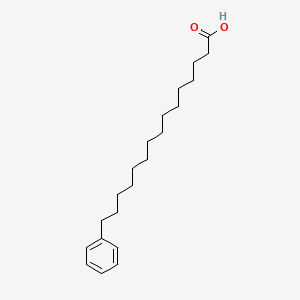
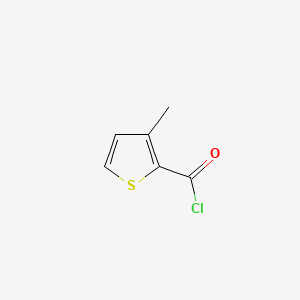
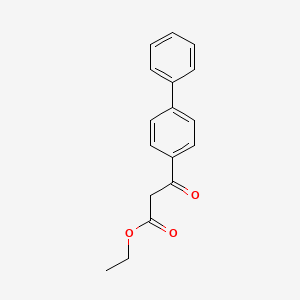
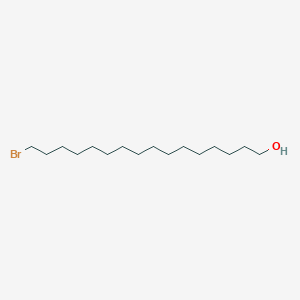
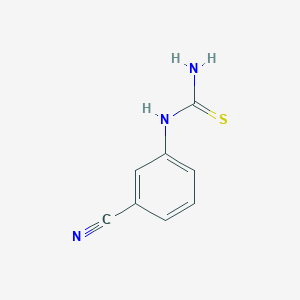
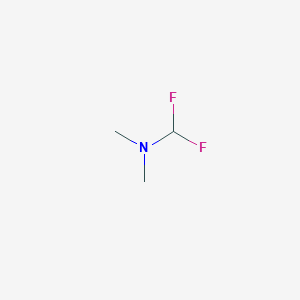
![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)


![1H-[1,2,4]Triazole-3-carboxylic acid hydrazide](/img/structure/B1586846.png)
![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)
